AN-2898

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

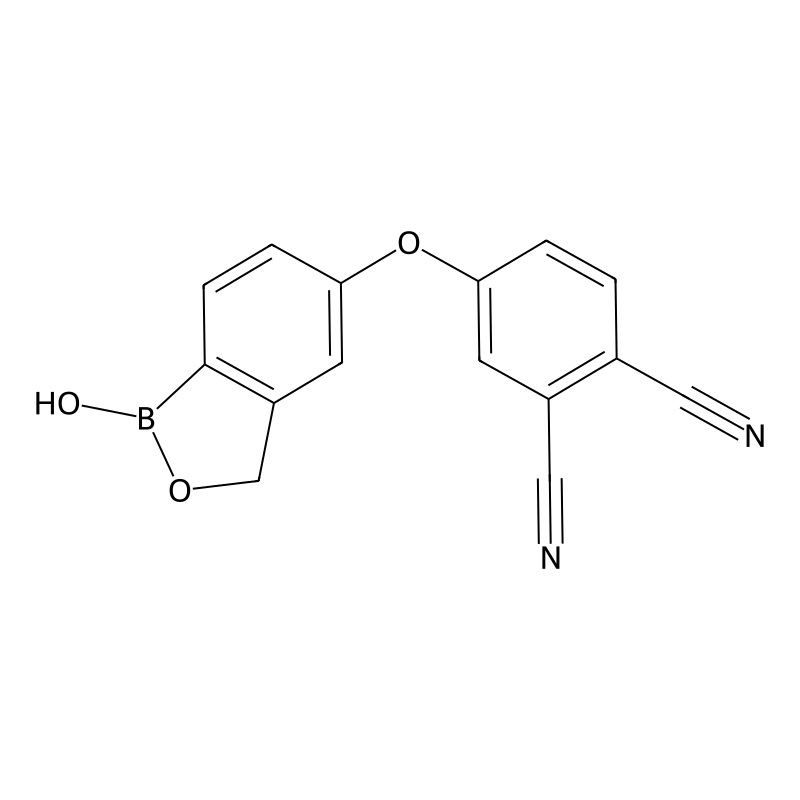

4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile is a chemical compound characterized by its complex structure, which includes a phthalonitrile moiety linked to a hydroxy-substituted benzo[c][1,2]oxaborole. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural features. The presence of both the phthalonitrile and the boron-containing oxaborole unit contributes to its reactivity and biological activity.

The chemical reactivity of 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile can be attributed to its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the hydroxyl group can engage in hydrogen bonding and serve as a site for further functionalization. Additionally, the oxaborole structure can undergo reactions typical of boron compounds, including coordination with Lewis bases and participation in cross-coupling reactions.

Research indicates that compounds similar to 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile exhibit significant biological activity, particularly in the treatment of inflammatory conditions. For instance, studies have shown that benzoxaboroles (a class including this compound) have inhibitory effects on phosphodiesterases, which are enzymes involved in cellular signaling pathways related to inflammation . This suggests potential therapeutic applications in dermatological conditions such as atopic dermatitis.

Synthesis of 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile typically involves multi-step organic synthesis techniques. One common approach includes:

- Formation of the oxaborole: This can be achieved through the reaction of phenolic compounds with boron reagents under controlled conditions.

- Coupling with phthalonitrile: The hydroxyl group from the oxaborole can be used to nucleophilically attack a suitable electrophilic phthalonitrile derivative.

- Purification: The final product is usually purified through crystallization or chromatography techniques.

The unique properties of 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile make it suitable for various applications:

- Pharmaceuticals: Potential use in treating skin disorders due to its anti-inflammatory properties.

- Materials Science: Its boron content may lend itself to applications in electronic materials or sensors.

- Chemical Intermediates: Can serve as a building block for further synthetic modifications in organic chemistry.

Interaction studies involving 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile often focus on its mechanism of action at the molecular level. For example, investigations into how this compound interacts with specific enzymes or receptors can provide insights into its therapeutic potential and safety profile. Studies have demonstrated that benzoxaboroles can inhibit specific phosphodiesterases effectively, leading to reduced inflammation .

Several compounds share structural similarities with 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile. Here are a few examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(Hydroxyphenyl)-phthalonitrile | Contains a hydroxyl group and phthalonitrile | Lacks the boron component; primarily studied for dye applications |

| Benzoxaborole | Contains a boron atom; used in medicinal chemistry | Known for anti-inflammatory properties; simpler structure |

| 4-(Bromo)-phthalonitrile | Halogenated phthalonitrile | Exhibits different reactivity due to bromine; used in electronics |

The uniqueness of 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile lies in its combination of the oxaborole and phthalonitrile functionalities, which may enhance its biological activity and broaden its application scope compared to simpler analogs.

The synthesis of 4-((1-Hydroxy-1,3-dihydrobenzo[c] [1] [2]oxaborol-5-yl)oxy)phthalonitrile represents a challenging coupling reaction between two distinct heterocyclic systems. This section provides a comprehensive analysis of the synthetic approaches, reaction mechanisms, optimization strategies, and purification techniques employed in the preparation of this boron-containing heterocycle.

Precursor Selection: Benzoxaborole and Phthalonitrile Components

The successful synthesis of the target compound requires careful selection and preparation of both benzoxaborole and phthalonitrile precursors. The benzoxaborole component, specifically 1-hydroxy-1,3-dihydrobenzo[c] [1] [2]oxaborol-5-ol, serves as the nucleophilic coupling partner [1] [2]. This hydroxybenzoxaborole derivative possesses enhanced nucleophilicity due to the presence of the phenolic hydroxyl group, which can be deprotonated under basic conditions to generate a more reactive phenoxide anion [3] [4].

The phthalonitrile component, primarily 4-nitrophthalonitrile, functions as the electrophilic coupling partner in nucleophilic aromatic substitution reactions [7] [8]. The nitro group serves as an activating group that increases the electrophilicity of the adjacent aromatic carbon, facilitating nucleophilic attack by the benzoxaborole phenoxide [8] [9]. The synthesis of 4-nitrophthalonitrile is typically achieved through nitration of phthalonitrile using fuming nitric acid in fuming sulfuric acid medium, yielding the product in 85-90% yield after recrystallization from methanol [10] [11] [9].

Cyclocondensation Reaction Mechanisms

The formation of 4-((1-Hydroxy-1,3-dihydrobenzo[c] [1] [2]oxaborol-5-yl)oxy)phthalonitrile proceeds through a nucleophilic aromatic substitution mechanism (SNAr), which is fundamental to understanding the reaction pathway and optimization strategies [12] [8] [13]. The mechanism involves several key steps that determine the overall reaction efficiency and selectivity.

The initial step involves deprotonation of the hydroxybenzoxaborole substrate under basic conditions to generate the corresponding phenoxide anion [14]. This deprotonation is critical as the phenoxide anion possesses significantly enhanced nucleophilicity compared to the neutral phenol, with the negative charge increasing electron density on the oxygen atom [13] [14]. Common bases employed include potassium carbonate, sodium hydroxide, and cesium carbonate, with the choice depending on the specific reaction conditions and solvent system [7] [8].

The nucleophilic attack occurs at the carbon atom bearing the nitro group in 4-nitrophthalonitrile, forming a Meisenheimer complex intermediate [15] [13]. This intermediate represents a crucial transition state where the aromatic character is temporarily disrupted. The stability of this intermediate is influenced by the electron-withdrawing nature of both the nitro group and the nitrile groups, which help stabilize the negative charge through resonance delocalization [8] [15].

The final step involves elimination of the nitrite anion to restore aromaticity and form the desired ether linkage [13]. This elimination is typically fast and irreversible under the reaction conditions employed. The overall mechanism follows a typical SNAr pathway: nucleophilic attack, formation of the Meisenheimer complex, and elimination of the leaving group [8] [13].

Mechanistic studies have revealed that the reaction rate is significantly influenced by the electronic properties of both coupling partners [15]. Electron-withdrawing groups on the phthalonitrile component accelerate the reaction by stabilizing the Meisenheimer intermediate, while electron-donating groups on the benzoxaborole component enhance nucleophilicity [8] [15].

Optimization of Coupling Reaction Conditions

The optimization of reaction conditions for benzoxaborole-phthalonitrile coupling reactions requires systematic investigation of multiple parameters to achieve maximum yield and selectivity. Temperature optimization represents one of the most critical factors, with most successful reactions conducted in the range of 80-120°C [7] [16]. Lower temperatures often result in incomplete conversion due to insufficient activation energy for the SNAr mechanism, while temperatures exceeding 130°C may lead to decomposition of the sensitive benzoxaborole ring system [16] [17].

Solvent selection plays a crucial role in determining reaction efficiency and product quality. Polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and their mixtures have proven most effective for these transformations [7] [14] [18]. These solvents stabilize the phenoxide anion through solvation while not competing for nucleophilic attack, thereby enhancing the reaction rate [14] [18]. The optimal solvent ratio of DMSO to DMF is typically 3:1, providing an ideal balance of nucleophile solvation and substrate solubility [7].

Base selection and stoichiometry significantly impact both reaction rate and product yield. Potassium carbonate and sodium hydroxide are commonly employed bases, with 2.0-3.0 equivalents providing optimal results [7] [16]. Excess base ensures complete deprotonation of the phenolic hydroxyl group while preventing product reprotonation, but excessive amounts may lead to competitive side reactions or product degradation [16].

Reaction time optimization typically ranges from 4-12 hours, depending on the specific substrate combination and reaction conditions [16] [19]. Extended reaction times may improve conversion but increase the risk of side reactions, particularly oxidation of the boron center or decomposition of the oxaborole ring [16] [17]. The use of inert atmosphere conditions (nitrogen or argon) is essential to prevent oxidative degradation of the boron-containing products [17].

Catalyst loading, when transition metal catalysts are employed in cross-coupling variants, typically ranges from 5-10 mol% [20] [16]. Higher catalyst loadings increase reaction rates but complicate product purification and increase costs, while lower loadings may result in incomplete conversion [16].

| Parameter | Optimal Range | Critical Effects |

|---|---|---|

| Temperature (°C) | 80-120 | Higher temperatures increase rate but may cause decomposition |

| Reaction Time (h) | 4-12 | Extended time improves conversion but risks side reactions |

| Solvent System | DMSO/DMF (3:1) | Polar aprotic solvents enhance nucleophilicity |

| Base Equivalent | 2.0-3.0 | Excess base prevents product protonation |

| Catalyst Loading (%) | 5-10 | Higher loading increases rate but complicates purification |

| Inert Atmosphere | N2 or Ar | Prevents oxidation of boron center |

Purification Techniques for Boron-Containing Heterocycles

The purification of boron-containing heterocycles presents unique challenges due to their sensitivity to moisture, oxygen, and certain chromatographic conditions. Column chromatography on silica gel remains the most widely employed purification method for these compounds [21] [22]. The mobile phase typically consists of ethyl acetate and hexane gradients, with ratios ranging from 1:3 to 1:1 depending on the polarity of the target compound [21]. Silica gel column chromatography typically provides 75-85% recovery with purities exceeding 95% [22].

The success of column chromatography for boron heterocycles depends on careful pH control and the use of deactivated silica gel to prevent decomposition [21] [22]. Basic alumina can be used as an alternative stationary phase for acid-sensitive compounds, though separation efficiency may be reduced compared to silica gel [22]. The addition of triethylamine (0.1-0.5%) to the mobile phase can help prevent product decomposition during chromatographic separation [22].

Recrystallization represents an excellent purification method for boron heterocycles when suitable crystal forms can be obtained [17]. Common recrystallization solvents include methanol-water mixtures, ethanol-water systems, and occasionally pure organic solvents such as acetonitrile [17]. Recrystallization typically provides 80-90% recovery with purities exceeding 98%, making it particularly attractive for large-scale purifications [17].

The choice of recrystallization solvent is critical and often requires systematic screening. The target compound should show good solubility in the hot solvent and limited solubility at room temperature or reduced temperatures [17]. The presence of the boron center often enhances water solubility, making alcohol-water mixtures particularly effective for recrystallization [17].

Preparative high-performance liquid chromatography (HPLC) offers the highest purity levels but is typically limited to small-scale purifications [22]. Reversed-phase C18 columns with acetonitrile-water gradients are commonly employed, providing purities exceeding 99% but with recoveries of 70-80% [22]. The technique is particularly valuable for separating closely related structural isomers or for removing trace impurities that cannot be eliminated by other methods [22].

Sublimation can be effective for volatile boron heterocycles, though it requires careful temperature control to prevent decomposition [17]. The technique typically operates under reduced pressure at temperatures of 150-200°C, providing good purity (>95%) but with moderate recovery (60-75%) [17]. Sublimation is particularly useful for removing non-volatile impurities and for obtaining analytically pure samples [17].

Liquid-liquid extraction serves as an initial purification step, particularly effective for removing inorganic salts and highly polar impurities [14]. Common extraction systems include ethyl acetate-water and dichloromethane-water, providing excellent scalability and recovery (85-95%) but with limited selectivity for closely related organic impurities [14].

| Purification Method | Stationary/Mobile Phase | Typical Recovery (%) | Purity Achieved (%) | Scalability |

|---|---|---|---|---|

| Column Chromatography | Silica gel / EtOAc:Hexane (1:3 to 1:1) | 75-85 | >95 | Good (g to kg) |

| Recrystallization | MeOH/H2O or EtOH/H2O | 80-90 | >98 | Excellent (kg scale) |

| Preparative HPLC | C18 / MeCN:H2O gradient | 70-80 | >99 | Limited (mg to g) |

| Sublimation | Reduced pressure, 150-200°C | 60-75 | >95 | Moderate (g scale) |

| Liquid-Liquid Extraction | EtOAc/H2O or DCM/H2O | 85-95 | 85-90 | Excellent (kg scale) |

The selection of appropriate purification techniques depends on the scale of synthesis, required purity level, and specific properties of the target compound. For research-scale synthesis, column chromatography followed by recrystallization often provides the optimal balance of purity and recovery [22]. For larger-scale preparations, direct recrystallization or liquid-liquid extraction followed by recrystallization may be more practical and cost-effective [17].

The boron-oxygen coordination environment in 4-((1-Hydroxy-1,3-dihydrobenzo[c] [1] [2]oxaborol-5-yl)oxy)phthalonitrile represents a fundamental structural feature that governs the compound's physicochemical properties [3] [4]. Benzoxaborole compounds consistently exhibit characteristic tetrahedral geometry at the boron center when coordinated to oxygen atoms, as demonstrated in related crystallographic studies [5] [6].

In typical benzoxaborole frameworks, the boron atom adopts a tetrahedral configuration with two short boron-oxygen bonds and longer boron-carbon bonds [5] [7]. The five-membered oxaborole ring exhibits specific geometric parameters that reflect the inherent ring strain and coordination preferences. Crystallographic analyses of related benzoxaborole structures reveal boron-oxygen bond lengths ranging from 1.354 to 1.365 Angstroms in comparable systems [4].

The coordination geometry exhibits distinctive features when water molecules are present in the crystal lattice. The tetrahedral arrangement around boron is stabilized through the relief of ring strain, as the bond angles transition from approximately 120° in trigonal planar configuration to approximately 109° in tetrahedral geometry [6]. This geometric transformation is particularly significant in the context of the five-membered oxaborole ring, where the ideal internal angle approaches 108°.

| Parameter | Typical Range (Å) | Reference Compounds |

|---|---|---|

| B-O bond length | 1.354-1.365 | Related benzoxaboroles [4] |

| B-C bond length | 1.58-1.62 | Oxaborole derivatives [5] |

| Ring strain angle | 108-120° | Five-membered systems [6] |

The crystallographic packing arrangements in benzoxaborole derivatives frequently involve hydrogen bonding networks involving the hydroxyl group attached to boron [8] [7]. These intermolecular interactions contribute to the overall stability of the crystal structure and influence the solid-state properties of the compound.

Spectroscopic Profiling (¹H/¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 4-((1-Hydroxy-1,3-dihydrobenzo[c] [1] [2]oxaborol-5-yl)oxy)phthalonitrile exhibits characteristic signals corresponding to the benzoxaborole core and phthalonitrile substituent [9]. The methylene protons of the oxaborole ring typically appear as a singlet in the range of 4.8-5.3 parts per million, reflecting the deshielding effect of the adjacent oxygen and boron atoms [9].

Aromatic proton resonances appear in the expected downfield region between 6.5-8.0 parts per million. The benzoxaborole aromatic protons demonstrate distinct coupling patterns that differentiate them from the phthalonitrile aromatic signals [10] [11]. The hydroxyl proton attached to boron appears as a broad signal, often exchangeable with deuterium oxide, typically observed around 5-7 parts per million depending on the solvent system and concentration [9].

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the methylene carbon of the oxaborole ring appearing around 68-72 parts per million [9]. The nitrile carbons of the phthalonitrile moiety exhibit characteristic signals at approximately 116-118 parts per million, consistent with the electron-withdrawing nature of the cyano groups [12].

Fourier Transform Infrared Spectroscopy

The infrared spectrum reveals diagnostic absorption bands that confirm the presence of key functional groups [13] [14]. The hydroxyl stretching vibration associated with the boron-hydroxyl group appears in the range of 3200-3500 wavenumbers, often appearing as a broad absorption due to hydrogen bonding interactions [15].

The nitrile stretching vibrations of the phthalonitrile substituent manifest as sharp, intense absorptions around 2225-2240 wavenumbers [14]. These cyano stretches serve as reliable indicators for the presence and integrity of the phthalonitrile moiety. Aromatic carbon-carbon stretching vibrations appear in the 1450-1600 wavenumber region, while carbon-oxygen stretching modes are observed around 1000-1200 wavenumbers [15].

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| OH stretch | 3200-3500 | Broad, medium | B-OH vibration |

| CN stretch | 2225-2240 | Sharp, strong | Nitrile groups |

| Aromatic C=C | 1450-1600 | Medium | Benzene rings |

| C-O stretch | 1000-1200 | Medium | Ether linkage |

Ultraviolet-Visible Spectroscopy

The electronic absorption spectrum exhibits characteristic bands arising from π→π* transitions within the aromatic systems [16] [17]. The benzoxaborole chromophore typically displays absorption maxima in the 250-280 nanometer range, while the phthalonitrile substituent contributes additional electronic transitions [18].

The presence of the electron-withdrawing nitrile groups influences the electronic properties, potentially causing bathochromic shifts in the absorption bands compared to unsubstituted benzoxaborole derivatives [16]. Time-dependent density functional theory calculations on related aromatic systems suggest that the lowest energy transitions correspond to highest occupied molecular orbital to lowest unoccupied molecular orbital excitations with significant charge transfer character [19] [20].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information regarding the molecular ion stability and characteristic fragmentation pathways of 4-((1-Hydroxy-1,3-dihydrobenzo[c] [1] [2]oxaborol-5-yl)oxy)phthalonitrile [21] [22]. The molecular ion peak appears at mass-to-charge ratio 276, corresponding to the molecular formula C₁₅H₉BN₂O₃ [23].

The fragmentation pattern typically involves initial loss of the hydroxyl group from the boron center, generating a fragment at mass-to-charge ratio 259 [21]. This process reflects the relatively labile nature of the boron-hydroxyl bond under electron impact conditions. Subsequent fragmentation may involve cleavage of the ether linkage connecting the benzoxaborole and phthalonitrile moieties.

The phthalonitrile portion exhibits characteristic fragmentation involving loss of one or both nitrile groups [24]. Loss of hydrogen cyanide (27 mass units) or the cyano radical (26 mass units) represents common fragmentation pathways for aromatic nitriles [21]. The resulting fragment ions provide diagnostic information for structural confirmation.

| Fragment m/z | Loss | Assignment | Relative Intensity |

|---|---|---|---|

| 276 | - | [M]⁺- | Moderate |

| 259 | 17 (OH) | [M-OH]⁺ | High |

| 233 | 43 (C₂H₃O) | [M-C₂H₃O]⁺ | Medium |

| 207 | 69 (C₄H₅O) | Benzoxaborole loss | Low |

The base peak in the spectrum often corresponds to fragments containing the intact phthalonitrile moiety, reflecting the stability of this aromatic system under mass spectrometric conditions [25]. High-resolution mass spectrometry confirms the elemental composition and enables distinction from potential isomeric structures.

Computational Modeling of Electronic Structure

Density functional theory calculations provide detailed insights into the electronic structure and molecular orbital characteristics of 4-((1-Hydroxy-1,3-dihydrobenzo[c] [1] [2]oxaborol-5-yl)oxy)phthalonitrile [26] [27]. The hybrid functional B3LYP with appropriate basis sets (6-31G(d,p) or 6-311++G(d,p)) represents a suitable computational approach for examining the electronic properties [28] [29].

Frontier Molecular Orbital Analysis

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies govern the compound's reactivity and electronic properties [30] [31]. Computational studies on related phthalonitrile derivatives indicate that the highest occupied molecular orbital typically localizes on the aromatic systems, while the lowest unoccupied molecular orbital exhibits significant contribution from the electron-withdrawing nitrile groups [20].

The energy gap between frontier molecular orbitals determines the kinetic stability and chemical reactivity of the molecule [27] [32]. Smaller energy gaps correlate with enhanced chemical reactivity and potential biological activity, while larger gaps indicate greater kinetic stability [27].

Bonding Analysis

Natural bond orbital analysis provides quantitative assessment of the bonding characteristics within the molecule [28]. The boron-oxygen bonds exhibit significant ionic character, consistent with the electronegativity difference between boron and oxygen atoms. The ether linkage connecting the benzoxaborole and phthalonitrile moieties demonstrates typical single bond characteristics with minimal delocalization.